Kapurimycin A2
Overview
Description
Kapurimycin A2 is an antitumor antibiotic . It was originally isolated from Str. sp. DO-15 . It can resist gram-positive bacteria and a few gram-negative bacteria .
Molecular Structure Analysis
Kapurimycin A2 has a molecular formula of C26H24O9 . It is a new class of polycyclic microbial metabolites having the tetrahydroanthra-y-pyrone skeleton and the β,γ-unsaturated δ-keto carboxylic acid structure . The individual components of the kapurimycins differ from one another in the side chain at the pyrone ring of the molecule .Physical And Chemical Properties Analysis
Kapurimycins are yellow compounds which are soluble in MeOH, chloroform, EtOAc, slightly soluble in EtOH, hardly soluble or insoluble in acetone, rc-hexane and water . The compounds are readily decomposed in DMSO . The antibiotics showed positive color reactions with ferric chloride, vanillin, bromcresol green and iodine vapor but negative with 2,4-dinitrophenylhydrazine, ninhydrin and Dragendorff reagent .Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Users should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[8-acetyloxy-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O9/c1-4-18-26(3,35-18)19-10-16(29)21-13(9-20(30)31)7-12-8-14-17(33-11(2)27)6-5-15(28)23(14)24(32)22(12)25(21)34-19/h7-8,10,17-18,32H,4-6,9H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQDKVJMMATTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927672 | |
Record name | [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kapurimycin A2 | |
CAS RN |
132412-64-7 | |
Record name | Kapurimycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132412647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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